Oxazolidine
Overview
Description
Oxazolidine is a five-membered heterocyclic compound containing one nitrogen atom and one oxygen atom in its ring structure. It is a versatile compound with significant applications in various fields, including chemistry, biology, and industry. This compound derivatives are known for their biological activities and are used in the synthesis of various pharmaceuticals and agrochemicals .
Mechanism of Action
- They prevent the formation of the initiation complex, which is the first step in protein biosynthesis .
- Unlike other protein synthesis inhibitors, oxazolidinones act at an early stage and do not affect translation by polysomes or poly(U)-dependent reactions .
- They competitively inhibit both the P-site and A-site substrates, suggesting a rapid equilibrium, ordered mechanism of the peptidyl-transferase reaction .
- They specifically inhibit the formation of the initiation complex, preventing translation initiation .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
Oxazolidine plays a significant role in biochemical reactions, particularly in the synthesis of chiral molecules. It interacts with various enzymes and proteins, facilitating stereoselective transformations. For instance, this compound derivatives are known to interact with amino acid residues in enzyme active sites, enhancing the catalytic efficiency of these enzymes. Additionally, this compound can form stable complexes with metal ions, which are crucial for enzymatic reactions .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of certain kinases and phosphatases, thereby affecting signal transduction pathways. Furthermore, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins. This compound also impacts cellular metabolism by influencing the activity of metabolic enzymes, leading to changes in metabolite levels .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This compound is known to inhibit certain enzymes by forming covalent bonds with their active sites, thereby blocking substrate access. Additionally, this compound can activate other enzymes by stabilizing their active conformations. These interactions result in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard conditions but can undergo hydrolysis in the presence of moisture, leading to the formation of amino alcohols and aldehydes or ketones. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition and changes in gene expression. These effects are often reversible upon removal of the compound .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, this compound can enhance enzymatic activity and improve metabolic efficiency. At higher doses, it can exhibit toxic effects, including enzyme inhibition and disruption of cellular processes. Threshold effects have been observed, where a slight increase in dosage leads to significant changes in biological activity. Toxicity studies have shown that high doses of this compound can cause adverse effects, such as liver and kidney damage .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for these processes. It can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels. For example, this compound derivatives have been shown to inhibit certain dehydrogenases, affecting the production of metabolic intermediates. These interactions highlight the importance of this compound in regulating metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These molecules facilitate the movement of this compound across cellular membranes and its accumulation in specific compartments. The distribution of this compound is influenced by its chemical properties, such as solubility and stability. Studies have shown that this compound can accumulate in certain tissues, where it exerts its biochemical effects .
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. It can be directed to specific cellular compartments through targeting signals and post-translational modifications. For instance, this compound derivatives with specific functional groups can be targeted to the mitochondria or the nucleus, where they interact with mitochondrial enzymes or nuclear receptors. These interactions are essential for the compound’s biochemical activity and its effects on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions: Oxazolidines are traditionally synthesized by the condensation of 2-aminoalcohols with aldehydes or ketones. This reaction typically involves heating the reactants in the presence of an acid catalyst. The reaction can be represented as follows:
R-CHO + H2N-CH2CH2OH→this compound + H2O
Industrial Production Methods: In industrial settings, oxazolidines are produced using continuous flow reactors to ensure consistent quality and yield. The process involves the use of high-purity starting materials and precise control of reaction conditions, such as temperature and pressure, to optimize the production of oxazolidines .
Types of Reactions:
Oxidation: Oxazolidines can undergo oxidation reactions to form oxazolidinones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of oxazolidines can lead to the formation of amino alcohols. This reaction is typically carried out using reducing agents such as lithium aluminum hydride.
Substitution: Oxazolidines can participate in nucleophilic substitution reactions, where the nitrogen or oxygen atom in the ring is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products:
Oxidation: Oxazolidinones.
Reduction: Amino alcohols.
Substitution: Various substituted oxazolidines depending on the electrophile used.
Scientific Research Applications
Oxazolidines have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of complex organic molecules. They are also used as ligands in coordination chemistry.
Biology: Oxazolidine derivatives are studied for their potential as enzyme inhibitors and antimicrobial agents.
Medicine: Some this compound derivatives exhibit anticancer and antiviral activities. They are also used in the development of new pharmaceuticals.
Comparison with Similar Compounds
Oxazoline: An unsaturated analogue of oxazolidine with one nitrogen and one oxygen atom in a five-membered ring. Oxazolines are used as ligands in asymmetric synthesis and as intermediates in organic synthesis.
Oxazolidinone: A derivative of this compound with a carbonyl group. Oxazolidinones are known for their antibacterial properties and are used as antibiotics.
Isthis compound: A structural isomer of this compound with the nitrogen and oxygen atoms bonded to adjacent carbon atoms. Isoxazolidines are used in the synthesis of natural products and pharmaceuticals.
Uniqueness of this compound: this compound is unique due to its stability and versatility in chemical reactions. It serves as a valuable intermediate in the synthesis of various compounds and exhibits a wide range of biological activities. Its ability to form stable complexes with metals makes it useful in coordination chemistry .
Properties
IUPAC Name |
1,3-oxazolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO/c1-2-5-3-4-1/h4H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYNCHZVNFNFDNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50198446 | |
Record name | Oxazolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50198446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
73.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
504-76-7 | |
Record name | 1,3-Oxazolidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=504-76-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxazolidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504767 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxazolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50198446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oxazolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OXAZOLIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13F52UF6MR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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